1,8-NAPHTHYRIDINE-2,4-DIOL

Description

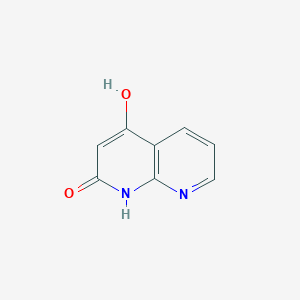

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-6-4-7(12)10-8-5(6)2-1-3-9-8/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUORZZNCJWKOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C=C2O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716193 | |

| Record name | 4-Hydroxy-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59514-86-2 | |

| Record name | 4-Hydroxy-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1,2-dihydro-1,8-naphthyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

An In-Depth Technical Guide to the Chemical Properties of 1,8-Naphthyridine-2,4-diol

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Composed of two fused pyridine rings, this structure is a key component in numerous synthetic compounds with a vast array of biological activities.[3][4] Its derivatives have demonstrated potent antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties, establishing them as crucial scaffolds in therapeutic research.[5][6] Famous examples include the first quinolone antibiotic, nalidixic acid, and the fluoroquinolone enoxacin, which are built upon the 1,8-naphthyridine core.[3][7][8][9]

This guide focuses on a specific derivative, This compound , a molecule of significant interest as a versatile synthetic intermediate. The presence of two hydroxyl groups on the core structure provides reactive sites for further chemical elaboration, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science applications. A critical aspect of this molecule's chemistry, which will be explored in detail, is its existence in multiple tautomeric forms. This equilibrium between diol, dione, and keto-enol structures governs its reactivity and spectroscopic properties.

Tautomerism: The Dihydroxy-Dione Equilibrium

A fundamental chemical property of this compound is its ability to exist as different constitutional isomers that are in equilibrium. This phenomenon, known as tautomerism, is crucial for understanding the molecule's behavior.[10] The primary equilibrium exists between the aromatic 2,4-diol form and the non-aromatic 1,8-naphthyridine-2,4-dione form. A mixed 2-hydroxy-4-one tautomer also plays a role in this dynamic equilibrium.

The stability of these tautomers can be influenced by factors such as the solvent, temperature, and pH.[11] In many cases involving similar heterocyclic systems, the keto or dione forms are thermodynamically favored.[12][13] Intramolecular hydrogen bonding can also play a significant role in stabilizing specific enol forms.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 8. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Tautomerism and Self-Association in the Solution of New Pinene-Bipyridine and Pinene-Phenanthroline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Intramolecular hydrogen bonding and tautomerism of acylpyran-2,4-diones, -2,4,6-triones and acylpyridinediones and benzannelated derivatives. Deuterium isotope effects on 13C NMR chemical shifts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

1,8-naphthyridine-2,4-diol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1,8-Naphthyridine-2,4-diol

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of this compound. The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document details a robust synthetic protocol based on the Gould-Jacobs reaction, a classic and effective method for constructing the 4-hydroxy-1,8-naphthyridine core.[3][4] Furthermore, it outlines a systematic workflow for the comprehensive characterization of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and validate this valuable molecular scaffold.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine framework is a bicyclic heteroaromatic system containing two nitrogen atoms, the arrangement of which is optimal for chelating various metal cations and interacting with biological targets.[5] This structural feature has led to the development of numerous derivatives with significant therapeutic potential.[2] The 2,4-diol substitution pattern is of particular interest as it can exist in a tautomeric equilibrium with its more stable 2,4-dione form, 1,8-naphthyridine-2,4(1H,8H)-dione. This tautomerism provides unique hydrogen bond donor and acceptor capabilities, crucial for molecular recognition at enzyme active sites or DNA interfaces. Understanding the synthesis and detailed characterization of this core structure is fundamental for the rational design of novel therapeutic agents.

Synthesis of this compound

The most common and reliable approach for synthesizing the this compound core involves a two-step process adapted from the Gould-Jacobs reaction.[3][6] This method begins with the condensation of a 2-aminopyridine derivative with diethyl malonate, followed by a high-temperature thermal cyclization to form the fused ring system.[7][8]

Synthetic Strategy: The Gould-Jacobs Annulation

The chosen strategy employs 2,6-diaminopyridine as the starting pyridine synthon and diethyl malonate as the three-carbon component that will form the second ring. The initial condensation forms a vinylogous amide intermediate, which is then subjected to high temperatures to induce an intramolecular 6-electron electrocyclization, yielding the target naphthyridine ring.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The 1,8-Naphthyridine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, and within this pursuit, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets. The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system containing two nitrogen atoms, stands out as one such scaffold. Its rigid, planar structure and the strategic placement of nitrogen atoms provide a unique three-dimensional arrangement for substituent groups, enabling diverse and potent biological activities. This guide offers a comprehensive exploration of the multifaceted biological landscape of 1,8-naphthyridine derivatives, delving into their mechanisms of action, providing exemplary data, and outlining key experimental protocols for their evaluation.

I. Anticancer Activity: A Multi-pronged Assault on Malignancy

The 1,8-naphthyridine scaffold has been extensively investigated for its anticancer potential, with numerous derivatives demonstrating significant cytotoxicity against a range of cancer cell lines.[1][2][3][4][5] The anticancer efficacy of these compounds stems from their ability to interfere with fundamental cellular processes essential for tumor growth and survival.

A. Mechanism of Action: Targeting Key Cellular Machinery

1. Topoisomerase II Inhibition: A primary mechanism of action for many anticancer 1,8-naphthyridine derivatives is the inhibition of topoisomerase II.[6][7][8][9] This essential enzyme is responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. 1,8-Naphthyridine-based inhibitors act as "poisons," stabilizing the covalent complex between topoisomerase II and DNA.[7][9] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.

2. Kinase Inhibition: The dysregulation of protein kinase signaling pathways is a hallmark of many cancers. The 1,8-naphthyridine scaffold has proven to be a versatile framework for the design of potent kinase inhibitors.[10][11][12][13] These derivatives can target various kinases involved in cell proliferation, survival, and angiogenesis, including:

-

Epidermal Growth Factor Receptor (EGFR): Several 1,8-naphthyridine derivatives have been shown to inhibit EGFR, a receptor tyrosine kinase frequently overexpressed in various tumors.[10][14] By competing with ATP at the kinase domain, these inhibitors block the downstream signaling cascades, such as the Ras-Raf-MEK-MAPK and PI3K-Akt pathways, which are crucial for cancer cell growth and survival.[15][16][17]

-

Other Kinases: The adaptability of the 1,8-naphthyridine core has enabled the development of inhibitors for a range of other kinases, including c-Met and casein kinase 2, further highlighting its therapeutic potential.[10]

B. Data Presentation: Cytotoxic Activity of 1,8-Naphthyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of selected 1,8-naphthyridine derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [1][2] |

| K-562 (Leukemia) | 0.77 | [1][2] | |

| Compound 36 | PA-1 (Ovarian) | 1.19 | [1][2] |

| Compound 29 | PA-1 (Ovarian) | 0.41 | [1][2] |

| SW620 (Colon) | 1.4 | [1][2] | |

| Compound 12 | HBL-100 (Breast) | 1.37 | [3] |

| Compound 17 | KB (Oral) | 3.7 | [3] |

| Compound 22 | SW-620 (Colon) | 3.0 | [3] |

| Compound 16 | HeLa (Cervical) | 0.7 | [5] |

| HL-60 (Leukemia) | 0.1 | [5] | |

| PC-3 (Prostate) | 5.1 | [5] | |

| Compound 10c | MCF7 (Breast) | 1.47 | [4][18] |

| Compound 8d | MCF7 (Breast) | 1.62 | [4][18] |

| Compound 4d | MCF7 (Breast) | 1.68 | [4][18] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells and, by extension, their viability and proliferation.[19][20][21][22]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells in a suitable medium to ~80% confluency.

-

Trypsinize the cells, perform a cell count, and adjust the cell suspension to the desired density.

-

Seed 100 µL of the cell suspension (typically 5,000-10,000 cells) into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[19]

-

-

Compound Treatment:

-

Prepare a stock solution of the 1,8-naphthyridine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in the cell culture medium to obtain the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

-

Incubate the plate for 48-72 hours.[19]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[21] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

D. Visualization of Signaling Pathways

Caption: Mechanism of Topoisomerase II inhibition.

Caption: EGFR signaling pathway inhibition.

II. Antimicrobial and Antifungal Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of new antimicrobial agents. The 1,8-naphthyridine scaffold has a long-standing history in this area, with the first synthetic antibacterial agent, nalidixic acid, being a derivative.[23] Modern research continues to explore this scaffold for potent antibacterial and antifungal activities.[24][25][26][27][28][29]

A. Mechanism of Action: Disruption of Essential Bacterial Processes

The primary antibacterial mechanism of many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[23][24] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, the compounds prevent the bacteria from multiplying and lead to cell death.

B. Data Presentation: Antimicrobial and Antifungal Activity of 1,8-Naphthyridine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 1,8-naphthyridine derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [27] |

| ANC-2 | Mycobacterium tuberculosis H37Rv | 12.5 | [27] |

| Compound 63b | Staphylococcus aureus | 35.5 - 75.5 | [24] |

| Compound 63d | Escherichia coli | 35.5 - 75.5 | [24] |

| Compound 92c | Candida spp. | 0.78 - 6.25 | [24][25] |

| Compound 31b (brominated) | Bacillus subtilis (resistant) | IC50: 1.7 - 13.2 | [24] |

| Compound 31f (brominated) | Bacillus subtilis (resistant) | IC50: 1.7 - 13.2 | [24] |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli, P. aeruginosa, S. aureus (multi-resistant) | ≥ 1024 | [26][28] |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | E. coli, P. aeruginosa, S. aureus (multi-resistant) | ≥ 1024 | [26][28] |

It is noteworthy that while some derivatives show potent direct antimicrobial activity, others, like 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, exhibit synergistic effects when combined with existing antibiotics, reducing the MIC of those antibiotics against multi-resistant strains.[26][28]

C. Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][28][29]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Step-by-Step Methodology:

-

Preparation of Test Compound:

-

Dissolve the 1,8-naphthyridine derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Perform two-fold serial dilutions of the stock solution in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

-

Preparation of Inoculum:

-

Culture the microbial strain on an appropriate agar plate overnight.

-

Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[23]

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted microbial suspension to each well of the 96-well plate containing the serially diluted compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.[23]

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

III. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is implicated in a wide range of diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. 1,8-naphthyridine derivatives have emerged as promising anti-inflammatory agents.[3][30][31][32]

A. Mechanism of Action: Targeting Inflammatory Signaling Pathways

A key mechanism underlying the anti-inflammatory effects of some 1,8-naphthyridine derivatives is the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[30][32][33] TLR4 activation by lipopolysaccharide (LPS) triggers a signaling cascade involving the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Certain 1,8-naphthyridine derivatives can inhibit this pathway, leading to a reduction in the production of these inflammatory mediators.[30][32] Some derivatives have also been shown to suppress the generation of reactive oxygen species (ROS).[30][32]

B. Visualization of Anti-inflammatory Signaling Pathway

Caption: TLR4 signaling pathway and its inhibition.

IV. Conclusion and Future Perspectives

The 1,8-naphthyridine scaffold has unequivocally established itself as a privileged core in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. The potent anticancer, antimicrobial, and anti-inflammatory activities, underpinned by well-defined mechanisms of action, make 1,8-naphthyridine derivatives highly attractive candidates for further drug development.

Future research in this area should focus on several key aspects. The exploration of novel synthetic methodologies to access a wider chemical space of 1,8-naphthyridine derivatives is crucial. A deeper understanding of the structure-activity relationships will guide the design of more potent and selective compounds. Furthermore, the investigation of combination therapies, particularly in the context of cancer and infectious diseases, holds significant promise. As our understanding of the molecular basis of diseases continues to evolve, the versatile 1,8-naphthyridine scaffold is poised to play an increasingly important role in the development of next-generation therapeutics.

V. References

-

Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. European Journal of Medicinal Chemistry, 44(10), 4002-4014. --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols for Antimicrobial Screening of 1,8-Naphthyridine Derivatives. BenchChem. --INVALID-LINK--

-

Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. European Journal of Medicinal Chemistry, 44(10), 4002-4014. --INVALID-LINK--

-

Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., ... & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664. --INVALID-LINK--

-

Gawel, K., & Gzella, A. K. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 1. --INVALID-LINK--

-

Gawel, K., & Gzella, A. K. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 1. --INVALID-LINK--

-

Adesina, T. E., & Aderibigbe, B. A. (2022). Exploring receptor tyrosine kinases-inhibitors in Cancer treatments. International journal of molecular sciences, 23(19), 11849. --INVALID-LINK--

-

Al-Romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1, 8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. --INVALID-LINK--

-

da Silva, A. C. S., de Oliveira, T. B., de Freitas, T. S., de Fátima de Souza, M., de Fátima, Â., & de Medeiros, A. C. D. (2021). Enhancement of Antibiotic Activity by 1, 8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. --INVALID-LINK--

-

Kumar, A., Singh, A. K., Kumar, P., Sharma, S., & Singh, R. K. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC medicinal chemistry, 14(3), 498-511. --INVALID-LINK--

-

Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and structure-activity relationships of naphthyridine derivatives in human cervical cancer, leukemia, and prostate cancer. The Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 17(6), 517–523. --INVALID-LINK--

-

Trivedi, A., Kumar, A., Singh, A. K., & Kumar, P. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396. --INVALID-LINK--

-

Lee, S. Y., Lee, H. S., Kim, S. Y., Kim, S. H., & Lee, J. (2021). A Novel 1, 8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International journal of molecular sciences, 22(5), 2527. --INVALID-LINK--

-

BenchChem. (2025). Experimental Design for In Vivo Studies with 1,8-Naphthyridines: Application Notes and Protocols. BenchChem. --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols for 4-Methyl-1,8-naphthyridine-2,7-diol in Cell-Based Assays. BenchChem. --INVALID-LINK--

-

Trivedi, A., Kumar, A., Singh, A. K., & Kumar, P. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396. --INVALID-LINK--

-

Ruggieri, M., Iannotti, F. A., D'Addario, C., De-Giorgio, A., Maccarrone, M., & Bagetta, G. (2013). Effects on immune cells of a new 1, 8-naphthyridin-2-one derivative and its analogues as selective CB2 agonists: implications in multiple sclerosis. PloS one, 8(5), e62511. --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols for Testing 4-Methyl-1,8-naphthyridine-2,7-diol. BenchChem. --INVALID-LINK--

-

ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. --INVALID-LINK--

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. --INVALID-LINK--

-

Lee, S. Y., Lee, H. S., Kim, S. Y., Kim, S. H., & Lee, J. (2021). A Novel 1, 8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International journal of molecular sciences, 22(5), 2527. --INVALID-LINK--

-

Wikipedia. (2023). Type II topoisomerase. --INVALID-LINK--

-

Li, X., Zhang, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 29(1), 1. --INVALID-LINK--

-

Trivedi, A., Kumar, A., Singh, A. K., & Kumar, P. (2025). Reported 1,8‐naphthyridine derivatives as a kinase inhibitor. In Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents. --INVALID-LINK--

-

Li, X., Zhang, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2024). Chemical structures of small-molecule EGFR inhibitors. In Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. --INVALID-LINK--

-

Al-Jubair, N., & Al-Suhaimi, E. A. (2023). Simplified schematic diagram of the EGFR signaling pathway depicting... In Mobocertinib: a new irreversible tyrosine kinase inhibitor indicated for the treatment of non-small-cell lung cancer harboring EGFR exon 20 insertion mutations. --INVALID-LINK--

-

Google Patents. (n.d.). WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors. --INVALID-LINK--

-

Wikipedia. (2023). Topoisomerase inhibitor. --INVALID-LINK--

-

Abcam. (n.d.). MTT assay protocol. --INVALID-LINK--

-

da Silva, A. C. S., de Oliveira, T. B., de Freitas, T. S., de Fátima de Souza, M., de Fátima, Â., & de Medeiros, A. C. D. (2021). Enhancement of Antibiotic Activity by 1, 8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. --INVALID-LINK--

-

BenchChem. (2025). Application Notes: Cytotoxicity Assessment of 4-Methyl-1,8-naphthyridine-2,7-diol. BenchChem. --INVALID-LINK--

-

Grover, G., Kini, S. G., & Manna, K. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science, 5(7), 001-008. --INVALID-LINK--

-

He, H., Liu, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, H. (2022). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. Journal of medicinal chemistry, 65(11), 7793–7808. --INVALID-LINK--

-

Baxter, J., & Diffley, J. F. (2008). DNA topoisomerase II and its growing repertoire of biological functions. Biological chemistry, 389(4), 345–351. --INVALID-LINK--

-

Bandyopadhyay, S., & Tewari, M. (2013). Mechanisms regulating resistance to inhibitors of topoisomerase II. Frontiers in bioscience (Elite edition), 5(2), 616–629. --INVALID-LINK--

-

Al-Romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Design of 1,8-naphtheridine hybrid compounds as anticancer agents. Open Chemistry, 17(1), 943-954. --INVALID-LINK--

-

Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837–854. --INVALID-LINK--

-

Chen, Y. H., & Li, T. K. (2025). Topoisomerase II Inhibitors and Poisons, and the Influence of Cell Cycle Checkpoints. In DNA Topoisomerases in Cancer Therapy. --INVALID-LINK--

-

El-Gamel, N. E. A. (2025). Antimicrobial Susceptibility Testing. In Synthesis and Characterization of Some Transition Metal Complexes with Schiff Base Ligand Derived from 2-acetylpyridine and 2-aminophenol and Their Antimicrobial Activity. --INVALID-LINK--

-

BenchChem. (2025). The Untapped Potential of 5-Bromo-8-chloro-1,7-naphthyridine in Oncology: A Roadmap for Anticancer Agent Development. BenchChem. --INVALID-LINK--

References

- 1. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Type II topoisomerase - Wikipedia [en.wikipedia.org]

- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 8. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 12. researchgate.net [researchgate.net]

- 13. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]

- 14. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ClinPGx [clinpgx.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. japsonline.com [japsonline.com]

- 30. mdpi.com [mdpi.com]

- 31. Effects on Immune Cells of a New 1,8-Naphthyridin-2-One Derivative and Its Analogues as Selective CB2 Agonists: Implications in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 32. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. benchchem.com [benchchem.com]

Introduction: The Privileged Scaffold of 1,8-Naphthyridine

An In-depth Technical Guide to the Spectroscopic Analysis of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry, drug development, and materials science.[1] These nitrogen-containing fused-ring systems exhibit a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3] Furthermore, their conjugated π-electronic structures endow them with favorable photophysical and photochemical properties, making them suitable for applications as sensors, in solar energy conversion, and as supramolecular assemblies.[4][5]

A thorough and precise understanding of the spectroscopic characteristics of these compounds is paramount for structural elucidation, purity assessment, and the rational design of new derivatives with tailored functions.[1] This guide provides a comprehensive overview of the core spectroscopic techniques used to analyze 1,8-naphthyridine derivatives, synthesizing technical protocols with field-proven insights to empower researchers in their scientific endeavors.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For 1,8-naphthyridine derivatives, both ¹H and ¹³C NMR provide critical information about the molecular framework, substitution patterns, and electronic environment of the nuclei.

Expertise & Causality: Interpreting the NMR Landscape

The 1,8-naphthyridine core presents a distinct set of signals. The protons on the pyridine rings are typically found in the aromatic region (δ 7.0-9.0 ppm). Due to the electron-withdrawing nature of the nitrogen atoms, protons adjacent to them (e.g., H-2, H-7) are deshielded and appear at higher chemical shifts (further downfield).[6] For instance, in the parent benzo[b][1][7]naphthyridone, the pyridinic protons at positions 2 and 4 are significantly deshielded, appearing at 8.76 and 8.58 ppm, respectively.[6]

Substituents dramatically influence chemical shifts. Electron-donating groups (e.g., -NH₂, -OH) will shield nearby protons, shifting their signals upfield, while electron-withdrawing groups (e.g., -NO₂, -CN) will cause further deshielding. Coupling patterns (J-values) are crucial for establishing the connectivity between protons, allowing for the definitive assignment of substitution patterns.[8]

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are indispensable for complex derivatives. COSY spectra reveal proton-proton coupling networks, while HETCOR or HMQC (Heteronuclear Multiple Quantum Coherence) correlate directly bonded proton and carbon atoms, enabling confident assignment of the ¹³C spectrum.[6]

Data Presentation: Representative NMR Data

The following table summarizes characteristic NMR data for selected 1,8-naphthyridine derivatives, providing a reference for experimental analysis.

| Derivative | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-phenyl-7-methyl-1,8-naphthyridine derivative | DMSO-d₆ | 3.05 (s, 3H, CH₃), 5.4 (br. s, 1H, OH), 7.5-8.4 (m, Ar-H), 8.38 (d, 1H), 8.54 (d, 1H) | 22.15, 107.11, 116.89, 117.87, 125.19, 127.96, 128.08, 128.22, 129.43, 130.12, 133.49, 134.47, 137.84, 143.25, 146.42, 150.58, 156.18, 158.62, 162.82, 186.93 | [9] |

| Benzo[b][1][7]naphthyridone | DMSO-d₆ | 12.25 (N-H), 8.76 (H-2), 8.58 (H-4), 8.22 (H-6), 7.78 (H-8), 7.64 (H-9), 7.35 (H-3), 7.23 (H-7) | 177.13, 155.28, 151.78, 141.61, 136.30, 134.72, 126.62, 122.43, 118.48, 118.43, 115.83 | [6] |

| N-(7-oxo-7,8-dihydro-1,8-naphthyridin-2-yl)butanamide derivative | DMSO-d₆ | 11.88 (bs, 1H), 10.62 (s, 1H), 8.04 (d, J=8Hz, 1H), 7.92 (d, J=8Hz, 1H), 7.85 (d, J=8Hz, 1H), 6.43 (d, J=8Hz, 1H), 3.68 (t, 2H), 2.62 (t, 2H), 2.03 (m, 2H) | Not specified in source | [8] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,8-naphthyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and non-polar compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if quantitative analysis or precise referencing is required.[1] Alternatively, reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[8]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer, typically 400 MHz or higher, for optimal signal dispersion.[1][8]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typically, 16 to 64 scans are sufficient to achieve a good signal-to-noise ratio.[1]

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is generally required.[1] Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.[6]

-

2D NMR (Optional): If the structure is complex, acquire 2D spectra such as COSY, HMQC, and HMBC to establish connectivity and finalize assignments.

-

Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H spectrum to determine proton ratios and analyze coupling patterns to deduce connectivity.[1]

Chapter 2: Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Expertise & Causality: Decoding Fragmentation Patterns

The choice of ionization technique is critical. Electrospray Ionization (ESI) is a soft ionization method ideal for polar and thermally labile molecules, typically yielding the protonated molecule [M+H]⁺.[7] This is invaluable for confirming the molecular weight with high accuracy, especially when using a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.[7]

Electron Impact (EI) is a higher-energy technique that causes extensive fragmentation.[1] While the molecular ion (M⁺) may be weak or absent, the resulting fragmentation pattern serves as a molecular fingerprint.[10] The fragmentation of the 1,8-naphthyridine ring is influenced by its stability and the nature of its substituents. Common fragmentation pathways involve the loss of small, stable neutral molecules or radicals from the substituents. Analyzing these fragmentation patterns can help confirm the identity and location of functional groups.[11] For example, the mass spectrum for the parent 1,8-naphthyridine shows a prominent molecular ion peak at m/z 130, reflecting the stability of the aromatic system.[12]

Data Presentation: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z for 4-Methyl-1,8-naphthyridine-2,7-diol | Note |

| [M+H]⁺ | 177.0659 | The protonated molecule, commonly observed in positive-ion ESI.[7] |

| [M+Na]⁺ | 199.0478 | A sodium adduct, also common in ESI-MS.[7] |

| [M-H]⁻ | 175.0513 | The deprotonated molecule, observed in negative-ion ESI.[7] |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the 1,8-naphthyridine derivative (approx. 1 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[1] For ESI, adding a trace amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid ionization.[7]

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (ESI is most common for drug-like molecules).[1] The instrument can be coupled with a separation technique like liquid chromatography (LC-MS) for analyzing complex mixtures.

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range, ensuring the expected molecular ion is included.

-

Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺) to confirm the molecular weight. If using a high-energy source or tandem MS (MS/MS), analyze the fragmentation pattern to corroborate the proposed structure.[1]

Chapter 3: UV-Visible and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are fundamental techniques for studying the electronic and photophysical properties of 1,8-naphthyridine derivatives.[1] These properties are crucial for applications in sensing, imaging, and materials science.

Expertise & Causality: Structure-Property Relationships

1,8-Naphthyridine derivatives typically exhibit absorption maxima (λ_max) in the UV or near-visible region, arising from π→π* and n→π* electronic transitions within the aromatic system. The position and intensity of these bands are highly sensitive to the molecular structure and solvent polarity.[5]

The introduction of substituents that extend the π-conjugation or the formation of an additional pyrrole ring can cause a significant bathochromic (red) shift in the absorption maximum.[5] This is a direct consequence of lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Many 1,8-naphthyridine derivatives are fluorescent, often emitting in the blue-green region of the spectrum.[13] The fluorescence properties (emission wavelength, quantum yield) are also strongly dependent on the substitution pattern. Derivatives with intramolecular charge transfer (ICT) character can exhibit large Stokes shifts and sensitivity to solvent polarity, making them excellent candidates for environmental probes.[14] For instance, some derivatives show enhanced fluorescence upon binding to specific metal ions like Cd(II), a principle used in chemosensor design.[13]

Data Presentation: Photophysical Data

| Derivative | Solvent | λ_max (nm) | λ_em (nm) | Reference |

| bis(7-methyl-1,8-naphthyridine-2-ylamino)methane | CH₂Cl₂ | ~350 | 380-410 | [13] |

| 2-(2-acetylamino-pyridine-6-ethylene)-1,8-naphthyridine | CH₂Cl₂ | 350 | 410 | [1] |

| 2-(2-acetylamino-pyridinyl-6-ethylene)-4-methyl-7-hydroxyl-1,8-naphthyridine | CH₂Cl₂ | 365 | 450 | [1] |

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution (approx. 1 mM) of the derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile).[1] From this stock, prepare a series of dilutions to obtain concentrations in the µM range.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the absorption spectrum of the sample solutions over a relevant wavelength range (e.g., 200-800 nm).[7]

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max). According to the Beer-Lambert law, absorbance is proportional to concentration, which allows for quantification.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the derivative in a spectroscopic grade solvent. To avoid inner filter effects, the absorbance of the solution at the excitation wavelength should be kept below 0.1.[1]

-

Instrumentation: Use a spectrofluorometer equipped with excitation and emission monochromators.

-

Measurement: Set the excitation wavelength, typically at the λ_max determined from the UV-Vis spectrum. Record the emission spectrum over a wavelength range starting from just above the excitation wavelength.[1]

-

Data Analysis: Identify the wavelength of maximum emission (λ_em). The Stokes shift (the difference between λ_max and λ_em) can provide insights into the molecule's electronic properties. Quantum yield, a measure of fluorescence efficiency, can be determined relative to a known standard.

Visualization of Analytical Workflows

Diagrams are essential for visualizing complex processes and relationships. The following workflows, generated using DOT language, illustrate the logical flow of spectroscopic analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 1,8-Naphthyridine [webbook.nist.gov]

- 13. A flexible 1,8-naphthyridyl derivative and its Zn(II) complexes: synthesis, structures, spectroscopic properties and recognition of Cd(II) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 1,8-naphthyridine-2,4-diol

An In-Depth Technical Guide to the Tautomerism of 1,8-Naphthyridine-2,4-diol

Abstract

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities.[1][2] For derivatives such as this compound, the potential for prototropic tautomerism introduces a layer of structural complexity that is critical to understanding its physicochemical properties, receptor-binding interactions, and metabolic stability. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton, and can exhibit significantly different biological and chemical profiles.[3][4] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate and characterize the tautomeric equilibrium of this compound. We will explore the potential tautomeric forms, detail the theoretical and experimental methodologies required for their elucidation, and discuss the profound implications of tautomerism in the context of drug design.

The Principle of Tautomerism in Heterocyclic Systems

Tautomerism is a fundamental concept in organic chemistry where a molecule exists in a dynamic equilibrium between two or more readily interconvertible structural isomers.[5] This phenomenon is particularly prevalent in heterocyclic compounds containing functional groups that can act as both proton donors and acceptors.[6] The most common form is prototropic tautomerism, which involves the relocation of a hydrogen atom.[3]

For the this compound core, two primary types of tautomerism are possible:

-

Keto-Enol Tautomerism: This involves the interconversion between a hydroxyl group (enol form) and a carbonyl group (keto form). Generally, the keto form is thermodynamically more stable, but factors like aromaticity, conjugation, and intramolecular hydrogen bonding can favor the enol form.[7][8]

-

Amide-Imidic Acid (Lactam-Lactim) Tautomerism: This is analogous to keto-enol tautomerism but occurs in amide systems, where the equilibrium lies between the N-H and C=O (lactam) form and the N=C and O-H (lactim) form.

Understanding the predominant tautomeric form is not merely an academic exercise; it dictates the molecule's hydrogen bonding capacity, lipophilicity, and overall shape, which are critical determinants of its pharmacological activity.[4]

Potential Tautomers of this compound

The structure of this compound allows for a complex equilibrium between several potential tautomers. The primary forms to consider are the di-hydroxy (diol), mono-keto, and di-keto species. The migration of protons between the oxygen and nitrogen atoms of the heterocyclic system gives rise to these distinct chemical entities.

Figure 1: Potential prototropic tautomeric equilibria for this compound.

The relative stability and population of these tautomers are not fixed. They are highly dependent on the molecule's environment, including its physical state (solid vs. solution), the polarity of the solvent, and the pH of the medium.[9][10]

A Validated Workflow for Tautomer Elucidation

A multi-pronged approach combining computational chemistry with robust experimental techniques is essential for unambiguously determining the tautomeric landscape of this compound. This workflow ensures that theoretical predictions are validated by empirical evidence.

Figure 2: A comprehensive workflow for investigating tautomerism.

Technical Deep Dive: Methodologies and Protocols

Computational Chemistry: Predicting Tautomer Stability

Expertise & Rationale: Before embarking on experimental work, quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable predictions of the relative energies and stabilities of the different tautomers.[11][12] This allows for a hypothesis-driven approach to experimental design. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is critical for obtaining accurate results.[13] Moreover, incorporating a solvent model (e.g., Polarizable Continuum Model - PCM) is essential to simulate solution-phase behavior, as the solvent can dramatically influence tautomeric preferences.[10]

Protocol: DFT Calculation of Tautomer Energies

-

Structure Generation: Build the 3D structures of all potential tautomers (diol, keto-enol A, keto-enol B, dione) using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a DFT method (e.g., B3LYP/6-311G(d,p)). This step finds the lowest energy conformation for each isomer.

-

Frequency Calculation: Conduct a frequency calculation on each optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).

-

Solvation Modeling: Re-optimize the geometries and perform frequency calculations for each tautomer using a PCM to model the desired solvent (e.g., DMSO, water).

-

Energy Comparison: Compare the calculated Gibbs free energies of all tautomers in both the gas phase and the chosen solvent. The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant at equilibrium.

X-Ray Crystallography: Definitive Solid-State Structure

Expertise & Rationale: X-ray crystallography provides unambiguous proof of the molecular structure in the solid state.[14] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the precise positions of atoms and thus identify which tautomer is present in the crystal lattice.[15] This technique is the gold standard for solid-state characterization. The primary challenge, and a rate-limiting step, is often the growth of a high-quality single crystal suitable for diffraction.[16][17]

Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., DMF, ethanol, acetonitrile).

-

Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the formation of single crystals. The goal is to allow the system to relax slowly from a supersaturated state.[16]

-

Crystals should ideally be at least 0.1 mm in their longest dimension.[15]

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head of a diffractometer.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem to generate an initial electron density map.[15]

-

Build a molecular model into the electron density map and refine it against the experimental data to obtain the final structure, including the positions of hydrogen atoms on oxygen and nitrogen, which definitively identifies the tautomer.

-

Spectroscopic Analysis: Probing Tautomerism in Solution

While X-ray crystallography is powerful, the structure in solution—where most biological processes occur—can be different. A suite of spectroscopic techniques is required to probe the tautomeric equilibrium in various solvents.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is arguably the most powerful tool for studying tautomerism in solution.[20]

-

¹H NMR: Can distinguish between tautomers by identifying the chemical shifts and integration of labile protons (O-H vs. N-H). The absence or presence of certain peaks, and their exchange with D₂O, provides direct evidence. Aromatic proton shifts will also differ significantly between tautomers due to changes in ring electronics.

-

¹³C NMR: The chemical shift of the carbons at positions 2 and 4 provides a clear distinction. A C-O bond in an enol form will have a different chemical shift (e.g., ~160-170 ppm) compared to a C=O bond in a keto form (e.g., ~180-200 ppm).

-

¹⁵N NMR: If isotopic labeling is feasible, ¹⁵N NMR can directly probe the hybridization and chemical environment of the nitrogen atoms, distinguishing between pyridine-like and amide-like nitrogens.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is a key experimental variable to probe its effect on the equilibrium.[18] DMSO-d₆ is often an excellent choice as it can slow down proton exchange, allowing for the observation of distinct O-H and N-H peaks.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum. Note the chemical shifts and integrals of all peaks, paying close attention to broad peaks in the downfield region (>8 ppm) characteristic of N-H and O-H protons.

-

D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. Protons attached to heteroatoms (O-H, N-H) will exchange with deuterium and their corresponding peaks will disappear, confirming their identity.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time. Focus on the chemical shifts in the 160-200 ppm region to identify carbonyl vs. enol carbons.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Rationale: UV-Vis spectroscopy measures electronic transitions and is sensitive to the extent of conjugation in a molecule.[21] The different tautomers of this compound will have distinct conjugated systems, leading to different absorption maxima (λmax). The fully aromatic di-hydroxy form is expected to have a different λmax compared to the less conjugated keto forms. By varying solvent polarity, one can observe shifts in λmax, which reflect shifts in the tautomeric equilibrium.[9][22]

Protocol: UV-Vis Analysis

-

Stock Solution: Prepare a ~1 mM stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile).[18]

-

Working Solutions: Prepare a series of dilutions (e.g., 1-50 µM) in the desired solvent. The absorbance should ideally be kept below 1.0 to ensure linearity with the Beer-Lambert law.

-

Spectral Acquisition: Record the absorption spectrum over a range of 200-500 nm using a dual-beam spectrophotometer, using the pure solvent as a baseline.

-

Solvent Study: Repeat the measurement in a range of solvents with varying polarity (e.g., hexane, dichloromethane, acetonitrile, ethanol, water) to observe solvatochromic shifts and infer the effect of the environment on the equilibrium.[23]

Data Synthesis and Interpretation

The ultimate goal is to build a cohesive picture from all data sources.

| Technique | Observation | Interpretation |

| DFT | Lowest calculated Gibbs free energy for the di-keto form in polar solvents. | The di-keto tautomer is predicted to be the most stable form in solution. |

| X-Ray | Crystal structure shows N-H and C=O bonds, with H atoms on N1 and N8. | The molecule exists as the 1,8-naphthyridine-2,4(1H,8H)-dione tautomer in the solid state. |

| ¹H NMR | Two distinct broad peaks observed at ~11 ppm and ~12 ppm that disappear upon D₂O addition. Integration is 1H each. | Consistent with two N-H protons, supporting the di-keto form. |

| ¹³C NMR | Two signals observed at ~185 ppm and ~190 ppm. | Consistent with two distinct carbonyl (C=O) carbons, strongly supporting the di-keto form. |

| UV-Vis | λmax shifts to a shorter wavelength (blue shift) as solvent polarity increases. | Indicates that the more polar ground state (likely the di-keto form) is stabilized by polar solvents, further supporting its predominance. |

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tautomer - Wikipedia [en.wikipedia.org]

- 4. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. chimia.ch [chimia.ch]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. lehigh.edu [lehigh.edu]

- 21. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. d-nb.info [d-nb.info]

- 23. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal structure of substituted 1,8-naphthyridines

An In-Depth Technical Guide to the Crystal Structure of Substituted 1,8-Naphthyridines

Authored by: Gemini, Senior Application Scientist

Introduction: The Architectural Significance of 1,8-Naphthyridines in Drug Discovery

The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3] This designation is not arbitrary; it is earned through the remarkable versatility of its synthesis and the extensive range of biological activities exhibited by its derivatives.[4][5][6] Compounds built upon this scaffold have demonstrated significant therapeutic potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2][5]

The journey of this scaffold into clinical significance began with the discovery of nalidixic acid in 1962, a foundational antibiotic.[3] Since then, countless derivatives have been synthesized and evaluated, leading to drugs like enoxacin and vosaroxin.[2][5] The efficacy of these molecules is inextricably linked to their three-dimensional structure. Understanding the precise arrangement of atoms in the crystal lattice is paramount for elucidating structure-activity relationships (SAR), optimizing drug-target interactions, and predicting crucial physicochemical properties like solubility and bioavailability.[7][8]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the crystal structure of substituted 1,8-naphthyridines. We will delve into the synthetic methodologies that give rise to these compounds, provide a detailed protocol for their structural elucidation via single-crystal X-ray diffraction, analyze the nuanced effects of substituents on molecular geometry and intermolecular packing, and connect these structural insights back to their ultimate biological function.

Part 1: Synthesis of Substituted 1,8-Naphthyridine Scaffolds

The accessibility of the 1,8-naphthyridine core is a key driver of its widespread investigation. Among the various synthetic strategies, the Friedländer annulation is considered one of the most direct and efficient methods, often providing high yields.[9][10][11] This reaction typically involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an α-methylene ketone. Other classical methods such as the Skraup, Combes, and Pfitzinger reactions have also been historically employed for the synthesis of this scaffold.[9]

Recent advancements have focused on developing more environmentally benign synthetic routes. Greener methods utilizing water as a solvent and mild catalysts have been successfully developed, making the synthesis more sustainable without compromising yield.[10][11]

Caption: Generalized workflow for the synthesis of 1,8-naphthyridines.

Experimental Protocol: A Greener Friedländer Synthesis of 2-Methyl-1,8-naphthyridine[11]

This protocol describes a high-yield, environmentally conscious synthesis using water as the solvent.

-

Reagent Preparation: In a reaction vessel, create a mixture of 2-aminonicotinaldehyde (1.00 mmol) and lithium hydroxide monohydrate (LiOH·H₂O, 0.10 mmol) in 1 mL of deionized water.

-

Reaction Initiation: To the stirred mixture, add acetone (1.05 mmol).

-

Reaction Monitoring: Allow the reaction to stir at ambient temperature for approximately 2 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with a saturated aqueous solution of sodium carbonate (Na₂CO₃, 10 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (EtOAc, 3 x 10 mL).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the final product.

Causality and Trustworthiness: The use of water as a solvent significantly reduces the environmental impact compared to traditional organic solvents. LiOH·H₂O acts as a mild and effective base to catalyze the condensation. The simple extraction and concentration steps constitute a self-validating system, where the purity of the resulting solid can be readily assessed by standard techniques like NMR and melting point analysis before proceeding to crystallization.

Part 2: Elucidation by Single-Crystal X-ray Diffraction (SCXRD)

The definitive method for determining the three-dimensional structure of a crystalline solid is Single-Crystal X-ray Diffraction (SCXRD). This powerful technique relies on the principle that a crystal lattice will diffract an incident beam of X-rays in a unique pattern. By analyzing the positions and intensities of these diffracted spots, one can work backward to deduce the arrangement of atoms—the crystal structure—that created the pattern. For substituted 1,8-naphthyridines, obtaining a high-quality crystal is the critical first step to unlocking insights into its structure-property relationships.

Caption: The experimental workflow from purified compound to final crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis[3]

This protocol outlines the standard steps for determining the crystal structure of a synthesized 1,8-naphthyridine derivative.

-

Crystal Selection and Mounting: A suitable single crystal, free of visible defects, is selected under a microscope. It is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and placed on the diffractometer.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100-293 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å).[3] The diffractometer rotates the crystal through a series of angles, and a detector records the resulting diffraction pattern.

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors (e.g., Lorentz and polarization effects) and to integrate the intensities of each reflection.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of the heavier atoms.

-

Structure Refinement: A model of the structure is built and refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by parameters like the R-factor.

-

Data Validation and Deposition: The final structure is validated using software like PLATON and is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Causality and Trustworthiness: Each step in this workflow is a self-validating system. The quality of the crystal is assessed visually. The data collection strategy is optimized to ensure completeness and high resolution. The structure solution and refinement process includes internal consistency checks and statistical figures-of-merit (like R-factors) that provide a quantitative measure of the model's accuracy and reliability. This rigorous process ensures the final structure is a trustworthy representation of the molecule's solid-state conformation.

Part 3: Architectural Insights from Crystallographic Data

The solved crystal structure provides a wealth of information regarding both the geometry of the individual molecule (intramolecular) and the way molecules arrange themselves in the solid state (intermolecular).

Intramolecular Geometry: The Impact of Substitution

The core 1,8-naphthyridine ring system is generally planar. However, the attachment of different substituent groups can introduce subtle deviations from planarity and significantly alter bond lengths and angles. Analyzing these changes is crucial for understanding the electronic and steric effects of a given substitution pattern. For example, bulky substituents can cause steric strain, leading to distortions in the ring system that may affect how the molecule binds to a biological target.

Table 1: Representative Crystallographic Data for a 1,8-Naphthyridine Derivative (Note: This table is a representative example based on typical data found in crystallographic reports. Specific values are derived from the structure of N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide).[3]

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a (Å) | 8.231(2) | Unit cell dimension. |

| b (Å) | 15.456(4) | Unit cell dimension. |

| c (Å) | 9.876(3) | Unit cell dimension. |

| β (deg) | 110.21(1) | Unit cell angle. |

| Volume (ų) | 1178.5(5) | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Final R₁ [I>2σ(I)] | 0.045 | A measure of the agreement between the model and the data. |

Intermolecular Interactions and Supramolecular Assembly

The packing of molecules in a crystal is governed by a delicate balance of non-covalent intermolecular interactions.[8][12] These forces, while individually weak, collectively dictate the final crystal architecture and influence physical properties like melting point and solubility. For substituted 1,8-naphthyridines, common interactions include:

-

Hydrogen Bonding: The presence of hydrogen bond donors (like -NH₂ or -OH) and acceptors (the naphthyridine nitrogen atoms) often leads to robust hydrogen-bonding networks that define the primary crystal packing.

-

π-π Stacking: The aromatic nature of the naphthyridine core facilitates face-to-face or offset stacking interactions between adjacent rings. The nature and position of substituents can tune the strength and geometry of these interactions.

-

Halogen Bonding: If halogen substituents are present, they can act as electrophilic regions, forming directional interactions with Lewis bases (like the nitrogen atoms).[12]

The interplay of these interactions results in the formation of distinct supramolecular motifs, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks.[13]

Caption: Hierarchy of intermolecular forces dictating crystal packing.

Part 4: Bridging Structure to Function in Drug Development

A detailed understanding of the crystal structure is not merely an academic exercise; it is a cornerstone of modern, rational drug design.[8] The three-dimensional information gleaned from SCXRD directly informs several critical aspects of the drug development pipeline.

-

Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of analogs with their corresponding biological activities, researchers can identify key structural features responsible for potency. For instance, the specific orientation of a substituent that forms a crucial hydrogen bond with a target enzyme can be visualized and optimized.[14]

-

Target-Based Drug Design: The atomic coordinates from a crystal structure provide the necessary input for computational studies like molecular docking.[7][15] These simulations can predict how a 1,8-naphthyridine derivative will bind to its biological target, such as topoisomerase II, an enzyme often implicated in cancer.[2][7][14] This allows for the in silico design of new compounds with enhanced binding affinity and selectivity before committing to costly synthesis.

-

Polymorph Screening: A single compound can sometimes crystallize in multiple different forms, known as polymorphs, each with its own unique packing and physical properties.[16] Identifying and characterizing different polymorphs is critical in pharmaceutical development, as it can have profound implications for the drug's stability, dissolution rate, and ultimate bioavailability.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]

- 9. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 16. par.nsf.gov [par.nsf.gov]

A Technical Guide to the Fluorescent Properties of 1,8-Naphthyridine Compounds

Abstract

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry and materials science.[1][2] Initially recognized for its therapeutic applications, such as the antibacterial agent nalidixic acid, the unique photophysical properties of this core have unlocked a new frontier of applications.[1][3] This guide provides an in-depth exploration of the fluorescent properties of 1,8-naphthyridine derivatives. We will dissect the fundamental principles governing their fluorescence, explore the intricate relationship between chemical structure and photophysical behavior, and detail their applications as chemosensors, bioimaging agents, and molecular probes. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven experimental insights to harness the full potential of these versatile fluorophores.

The Foundation: Understanding 1,8-Naphthyridine Fluorescence

The intrinsic fluorescence of the 1,8-naphthyridine ring arises from its rigid, planar, and aromatic structure, which provides a stable π-conjugated system. This core structure serves as a versatile platform where the introduction of various substituents can dramatically tune its electronic and, consequently, its photophysical properties.[3]

The Core Fluorophore and Structure-Property Relationships

The fluorescence characteristics of 1,8-naphthyridine derivatives—such as excitation and emission wavelengths, quantum yield (ΦF), and Stokes shift—are not static. They are profoundly influenced by the nature and position of substituents on the aromatic ring. This tunability is the cornerstone of their utility.

-

Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or alkoxy (-OR) increase the electron density of the π-system. This typically leads to a red-shift (bathochromic shift) in both absorption and emission spectra, pushing the fluorescence towards longer wavelengths (e.g., from blue to green or yellow).[4] This is due to the stabilization of the excited state through an intramolecular charge transfer (ICT) mechanism.

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) decrease the electron density. Their effect can be more complex, but they are often used to modulate the electronic properties in push-pull systems, which can lead to large Stokes shifts and high sensitivity to the local environment.

The strategic placement of these groups allows for the rational design of probes with specific spectral properties tailored for multiplexing or avoiding biological autofluorescence.